Technical Profile: 4-(Cyclopropylmethyl)-2-morpholinemethanamine
Technical Profile: 4-(Cyclopropylmethyl)-2-morpholinemethanamine
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-(Cyclopropylmethyl)-2-morpholinemethanamine , a specialized heterocyclic building block.
High-Value Scaffold for CNS-Active Ligand Design
Executive Summary
4-(Cyclopropylmethyl)-2-morpholinemethanamine (CAS: 141815-15-8 , as dihydrochloride) is a bifunctional heterocyclic intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators.[] Its structure combines a morpholine core (imparting aqueous solubility and hydrogen-bonding potential) with two critical pharmacophoric elements:[2]
-
N-Cyclopropylmethyl (N-CPM) group: A classic steric substituent often associated with opioid receptor antagonism and partial agonism.
-
C2-Primary Methanamine: A versatile handle for further elaboration into amides, ureas, or sulfonamides, allowing the construction of diverse chemical libraries.
This guide analyzes the molecule’s structural integrity, synthetic accessibility, and utility in drug discovery, specifically targeting Opioid, Sigma, and Dopamine receptor families.
Chemical Structure & Physicochemical Properties[3][4][5][6][7][8][9][10][11]
Identification
-
IUPAC Name: [4-(Cyclopropylmethyl)morpholin-2-yl]methanamine[][3]
-
CAS Number: 141815-15-8 (Dihydrochloride salt)[]
-
Molecular Formula:
(Free Base) -
Molecular Weight: 170.25 g/mol (Free Base); ~243.17 g/mol (2HCl)
-
SMILES: C1CC1CN2CCOC(C2)CN
Structural Analysis
The molecule exists predominantly in a chair conformation to minimize 1,3-diaxial interactions.
-
The Morpholine Ring: Acts as a bioisostere for piperazine or piperidine, lowering lipophilicity (LogP) while maintaining metabolic stability.
-
The C2-Chirality: The C2 position is a stereocenter. While often supplied as a racemate, the (S)- and (R)-enantiomers can exhibit distinct pharmacological profiles. The (S)-isomer is often preferred in specific CNS programs (e.g., Reboxetine analogs).
-
The Cyclopropylmethyl Group: This group provides significant hydrophobic bulk and is metabolically robust compared to simple alkyl chains. It is a "privileged" substituent in medicinal chemistry, known to switch efficacy from agonist to antagonist in morphinan scaffolds.
Calculated Properties (Free Base)
| Property | Value | Significance |
| cLogP | ~0.8 - 1.2 | Optimal for CNS penetration (Blood-Brain Barrier crossing). |
| TPSA | ~38 Ų | Well below the 90 Ų threshold for CNS drugs. |
| pKa (Basic N) | ~8.5 (Morpholine) | Predominantly protonated at physiological pH. |
| pKa (Primary Amine) | ~9.8 | Highly basic; requires protection during synthesis. |
Synthetic Pathways & Methodology
The synthesis of 4-(Cyclopropylmethyl)-2-morpholinemethanamine requires differentiating the two nitrogen atoms. The most robust route involves constructing the morpholine ring with the C2-methanamine protected, or selectively alkylating the morpholine nitrogen.
Primary Synthetic Route: Reductive Amination
This protocol assumes the starting material is 2-(Aminomethyl)morpholine (often N-Boc protected at the primary amine).
Step 1: Selective N-Alkylation The secondary amine of the morpholine ring is alkylated using cyclopropanecarboxaldehyde and a reducing agent. This avoids the over-alkylation risks associated with alkyl halides.
Step 2: Deprotection If the primary amine was Boc-protected to prevent side reactions, it is removed using HCl/Dioxane or TFA.
Visualization of Synthesis (DOT)
Caption: Figure 1. Selective synthesis via reductive amination and acid-mediated deprotection.
Validated Experimental Protocol (Reductive Amination)
This protocol is designed for self-validation via TLC and LC-MS monitoring.
Reagents:
-
2-(N-Boc-aminomethyl)morpholine (1.0 eq)
-
Cyclopropanecarboxaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) (Solvent)
-
Acetic Acid (Catalytic, 0.1 eq)
Procedure:
-
Imine Formation: Dissolve the morpholine starting material in DCE (0.1 M concentration). Add cyclopropanecarboxaldehyde and catalytic acetic acid. Stir at room temperature for 30 minutes under Nitrogen.
-
Checkpoint: Monitor by TLC (formation of a new spot, disappearance of aldehyde).[4]
-
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow to warm to room temperature and stir for 12 hours.
-
Quench: Quench with saturated aqueous
. Extract with DCM ( ). -
Purification: Dry organic layers over
, concentrate, and purify via silica gel chromatography (0-10% MeOH in DCM). -
Salt Formation: Dissolve the resulting oil in diethyl ether and add 2.0 eq of 4M HCl in dioxane. Filter the white precipitate.
Structural Characterization
To ensure scientific integrity, the identity of the compound must be verified using NMR and Mass Spectrometry.
Proton NMR ( -NMR) Expectations
Solvent:
-
Cyclopropyl Ring: Distinctive high-field multiplets.
-
0.1 – 0.4 ppm (2H, m, cyclopropyl
) -
0.5 – 0.7 ppm (2H, m, cyclopropyl
) - 0.9 – 1.1 ppm (1H, m, cyclopropyl CH)
-
0.1 – 0.4 ppm (2H, m, cyclopropyl
-
Morpholine Core:
- 2.8 – 3.2 ppm (Multiplets, ring protons adjacent to N)
- 3.6 – 4.0 ppm (Multiplets, ring protons adjacent to O)
-
Exocyclic Methylene:
-
2.3 – 2.5 ppm (Doublet/Multiplet,
) -
2.6 – 2.8 ppm (Multiplets,
)
-
2.3 – 2.5 ppm (Doublet/Multiplet,
Mass Spectrometry
-
Method: ESI-MS (Positive Mode)
-
Expected Ion:
(Free base mass + 1) -
Fragmentation: Loss of cyclopropylmethyl group or ring opening may be observed at higher collision energies.
Medicinal Chemistry Applications
The 4-(Cyclopropylmethyl)-2-morpholinemethanamine scaffold acts as a "privileged structure" in neuropharmacology.
Pharmacophore Mapping
The molecule mimics the tyramine or phenethylamine backbone constrained within a ring, with the N-substituent dictating receptor subtype selectivity.
-
Opioid Receptors (MOR/KOR/DOR): The N-cyclopropylmethyl group is critical for antagonist activity (e.g., Naltrexone, Diprenorphine). This scaffold allows researchers to attach various "message" domains to the primary amine to probe the receptor's accessory binding pockets.
-
Sigma-1 Receptors: High affinity for Sigma-1 is often driven by an N-alkylated amine flanked by hydrophobic regions. This scaffold fits the pharmacophore perfectly.
-
Dopamine D3 Receptors: Linked via the primary amine to an aryl amide, this scaffold can serve as the "basic head group" required for ionic interaction with Aspartate-110 in the D3 binding site.
SAR Logic (Structure-Activity Relationship)
| Modification | Effect on Activity |
| N-Cyclopropylmethyl | Increases metabolic stability; enhances antagonist potency at Opioid/D3 sites. |
| Morpholine Oxygen | Acts as a hydrogen bond acceptor; improves solubility compared to piperidine. |
| Primary Amine (C2) | "Vector" for library expansion. Acylation here determines the drug's specific target (e.g., amide linkage to indole for D3 selectivity). |
References
-
Kourounakis, A. P., et al. (2020).[5] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752. Link
-
Kumar, V., et al. (2018). "Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor." Journal of Medicinal Chemistry. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of Morpholines. Retrieved from [Link]
Sources
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
